molecular formula C10H12N4O2S B3168376 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine CAS No. 928001-03-0

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3168376
CAS No.: 928001-03-0
M. Wt: 252.3 g/mol
InChI Key: QSULSVGCMRYJAD-UHFFFAOYSA-N
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Description

3-[(2-Phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a sulfonyl-substituted triazole derivative characterized by a 1,2,4-triazol-5-amine core and a 2-phenylethyl sulfonyl group. Its synthesis involves regioselective sulfonylation of the triazole core, as demonstrated in analogous reactions yielding 76–84% endo-substitution products .

Properties

IUPAC Name

5-(2-phenylethylsulfonyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c11-9-12-10(14-13-9)17(15,16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSULSVGCMRYJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 1H-1,2,4-triazole-5-amine with 2-phenylethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The triazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Sulfonyl groups (target compound) enable regioselective synthesis, unlike phenyl or naphthyl groups, which require condensation or multi-step protocols .
  • Trifluoromethyl and naphthyl substituents prioritize thermal stability or steric effects, respectively .

Key Observations :

  • Phenyl derivatives exhibit potent antibacterial activity, while 4-nitrophenyl analogues show antioxidant effects .
  • N42FTA ’s furyl and chlorobenzyl groups enable competitive enzyme inhibition, suggesting sulfonyl groups in the target compound may modulate similar pathways .
  • The target compound’s sulfonyl group may enhance solubility and target binding compared to hydrophobic substituents like naphthyl .

Physicochemical and Structural Properties

Table 3: Thermal and Electronic Properties
Compound Substituent Thermal Stability (°C) Sensitivity Notable Structural Features Reference
HANTT energetic salts Nitro + tetrazolyl 264–321 Low High-density (1.65–1.81 g cm⁻³)
TFAT Trifluoromethyl N/A N/A Electron-withdrawing effects
Target compound 2-Phenylethyl sulfonyl Not reported Likely low Polar sulfonyl enhances solubility

Key Observations :

  • Nitro/tetrazolyl groups (HANTT salts) confer high thermal stability, whereas sulfonyl groups may balance polarity and stability .

Biological Activity

Overview

3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a synthetic compound belonging to the class of sulfonyl triazoles. Its unique chemical structure, characterized by a sulfonyl group attached to a triazole ring with a phenylethyl substituent, positions it as a significant candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances binding interactions with enzymes and receptors, potentially inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions, which further increases its binding affinity to biological targets. These interactions may modulate various biochemical pathways, leading to observed pharmacological effects.

Antiviral Activity

Recent studies have identified compounds within the triazole class as effective inhibitors against viral infections. For instance, derivatives of this compound have shown promise in inhibiting the Yellow Fever Virus (YFV). The compound RCB16007 from this class demonstrated significant metabolic stability and good pharmacokinetic properties in mice, with a half-life of 3.4 hours and a maximum concentration of 1190 ng/mL after oral administration .

Antibacterial Activity

The triazole framework is well-known for its antibacterial properties. Compounds similar to this compound have been tested against various bacterial strains. In vitro studies have shown that triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, modifications to the triazole structure have resulted in compounds with minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against resistant strains .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (µg/mL)Reference
RCB16007AntiviralNot specified
Triazole Derivative AAntibacterial0.12
Triazole Derivative BAntifungal0.25

Pharmacokinetics

Pharmacokinetic studies of similar triazole compounds indicate favorable profiles for drug development. The compound RCB16007 exhibited high protein binding and low levels of CYP inhibition in liver microsomes, suggesting minimal drug-drug interactions and good metabolic stability . Such properties are crucial for the development of therapeutics targeting viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Reactant of Route 2
3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine

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